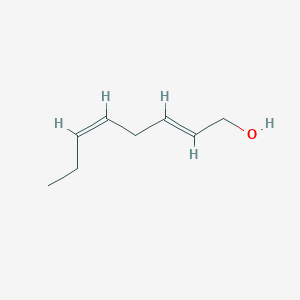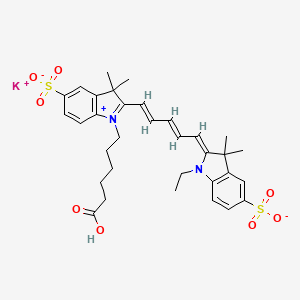
Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5 COOH Potassium Salt (1:1) is a fluorescent dye belonging to the cyanine family. It is widely used in various scientific fields due to its strong fluorescence properties. The compound is known for its ability to emit light in the far-red region of the spectrum, making it particularly useful in applications where low background fluorescence is desired .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 COOH Potassium Salt (1:1) typically involves the reaction of a cyanine dye precursor with a carboxylic acid derivative. The process generally includes the following steps:
Formation of the Cyanine Dye Precursor: This involves the condensation of an indole derivative with a reactive intermediate such as a pentadienylidene compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of Cy5 COOH Potassium Salt (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Types of Reactions:
Oxidation: Cy5 COOH Potassium Salt (1:1) can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of reduced derivatives of the cyanine dye.
Substitution: Formation of substituted cyanine dyes with modified fluorescence properties
Applications De Recherche Scientifique
Cy5 COOH Potassium Salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of Cy5 COOH Potassium Salt (1:1) is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is due to the electronic transitions within the cyanine dye structure. The carboxylic acid group and the potassium ion do not significantly alter the fluorescence but can affect the solubility and stability of the compound .
Comparaison Avec Des Composés Similaires
Cy3 COOH Potassium Salt: Another cyanine dye with similar properties but emits light at a shorter wavelength.
Alexa Fluor 647: A fluorescent dye with similar excitation and emission properties but different chemical structure.
Allophycocyanin: A protein-based fluorophore used in similar applications but with different spectral properties
Uniqueness: Cy5 COOH Potassium Salt (1:1) is unique due to its strong fluorescence in the far-red region, making it ideal for applications requiring low background fluorescence. Its stability and solubility in aqueous solutions also make it a preferred choice in many scientific applications .
Propriétés
Formule moléculaire |
C33H39KN2O8S2 |
|---|---|
Poids moléculaire |
694.9 g/mol |
Nom IUPAC |
potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 |
Clé InChI |
TXHLSXTWJSEINP-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


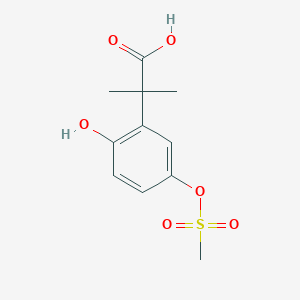
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
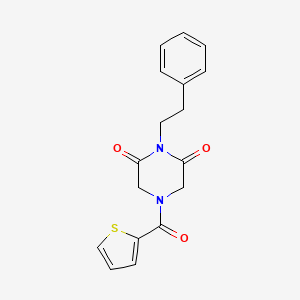

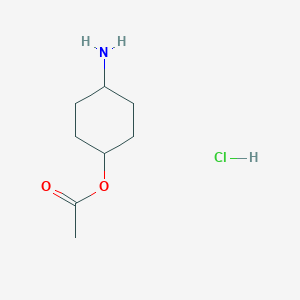

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

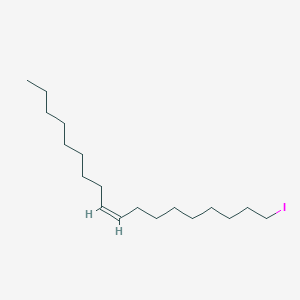
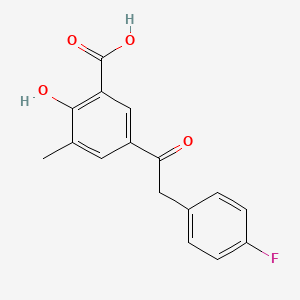
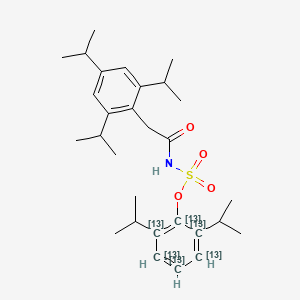
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

